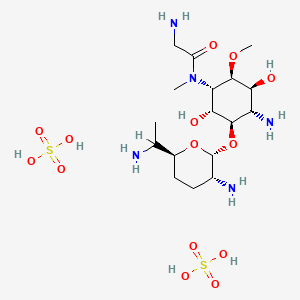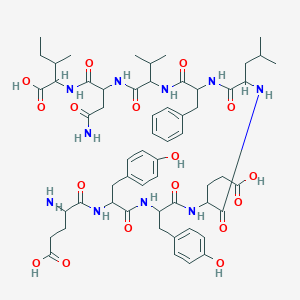
AZ12441970
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
AZ12441970 is a potent toll-like receptor 7 agonist (TLR7 agonist). AZ12441970 showed efficacy in a mouse allergic airway model with minimal induction of systemic IFN-α, consistent with the low plasma levels of compound. AZ12441970 induced high levels of the notch ligands Dll1 and Dll4 mRNA, whereas immobilized DLL4 resulted in the suppression of IL-5 production.
Scientific Research Applications
AZDBLab A Laboratory Information System for Large-Scale Empirical DBMS Studies
:
- This paper presents Arizona Database Laboratory (AZDBLab), a research infrastructure for database researchers to conduct large-scale empirical studies across multiple DBMSes. It assists in testing hypotheses on the behavior of query optimizers and automatically analyzes queries. The system can run and monitor large-scale experiments, providing valuable insights for database research (Suh, Snodgrass, & Zhang, 2014).
Amplitude-Mode Spectroscopy of Charge Excitations in PTB7 π-Conjugated Donor-Acceptor Copolymer for Photovoltaic Applications :
- This study, supported by the Air Force Office of Scientific Research and the National Science Foundation, focuses on spectroscopy of charge excitations in PTB7, a donor-acceptor copolymer used in photovoltaic applications. This research contributes to the understanding of materials used in solar energy technologies (Baniya et al., 2017).
The Comet Assay A Sensitive Method for Detecting DNA Damage in Individual Cells
:
- This paper reviews the comet assay, a method for detecting DNA strand breaks in individual cells, and its applications in research and genetic toxicology. It includes an example of how the assay was used to study DNA damage in human lung cancer cells after treatment with 5-aza-2'-deoxycytidine (Liao, McNutt, & Zhu, 2009).
Bioinformatic Training Needs at a Health Sciences Campus :
- This study at the University of Arizona Health Sciences Library identifies training needs in bioinformatics for health sciences researchers. It highlights the growing focus on big data applications in health research and the role of libraries in supporting researchers (Oliver, 2017).
SciOPS Designing and Developing a Scientific Opinion Aggregator
:
- This report details the development of SciOPS, a pilot interface for querying science, technology, and innovation experts. It aims to generate more informed public discourse on contemporary issues by aggregating and broadcasting expert opinions (Mara & Michalegko, 2020).
properties
CAS RN |
929551-91-7 |
|---|---|
Product Name |
AZ12441970 |
Molecular Formula |
C27H41N7O4 |
Molecular Weight |
527.67 |
IUPAC Name |
methyl 2-(3-(((3-(6-amino-2-butoxy-8-oxo-7,8-dihydro-9H-purin-9-yl)propyl)(3-(dimethylamino)propyl)amino)methyl)phenyl)acetate |
InChI |
InChI=1S/C27H41N7O4/c1-5-6-16-38-26-30-24(28)23-25(31-26)34(27(36)29-23)15-9-14-33(13-8-12-32(2)3)19-21-11-7-10-20(17-21)18-22(35)37-4/h7,10-11,17H,5-6,8-9,12-16,18-19H2,1-4H3,(H,29,36)(H2,28,30,31) |
InChI Key |
OULXSRDSTASMNN-UHFFFAOYSA-N |
SMILES |
O=C(OC)CC1=CC=CC(CN(CCCN2C(NC3=C(N)N=C(OCCCC)N=C23)=O)CCCN(C)C)=C1 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
AZ12441970; AZ-12441970; AZ 12441970. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(2E)-2-[7-fluoro-1-(2-methylpropyl)-2-oxoindol-3-ylidene]acetic acid](/img/structure/B605638.png)

![Spirostan-3-yl pentopyranosyl-(1->4)-[pentopyranosyl-(1->6)]hexopyranoside](/img/structure/B605641.png)
![N-[[5-[3-(1-benzylpiperidin-4-yl)propoxy]-1-methylindol-2-yl]methyl]-N-methylprop-2-yn-1-amine](/img/structure/B605646.png)

![1-(6-(4-fluorobenzyl)-5-(hydroxymethyl)-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-b]pyridin-1-yl)-2-((2R,5R)-5-methyl-2-(((R)-3-methylmorpholino)methyl)piperazin-1-yl)ethan-1-one](/img/structure/B605649.png)


![3-(4-(6-(3-(Dimethylamino)propoxy)benzo[d]oxazol-2-yl)phenoxy)-N,N-dimethylpropan-1-amine](/img/structure/B605656.png)
![1-Cyclopropyl-3-(3-(5-(morpholinomethyl)-1H-benzo[d]imidazol-2-yl)-1H-pyrazol-4-yl)urea](/img/structure/B605657.png)
